REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][CH:6]([C:12](OCC)=[O:13])[C:7](OCC)=[O:8])#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[H-].O>C(OCC)C>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH:6]([CH2:12][OH:13])[CH2:7][OH:8] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCCC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
After renewed cooling to -10° C.
|
Type
|
CUSTOM
|
Details
|
The precipitate is removed on a frit
|
Type
|
WASH
|
Details
|
washed several times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Glassy solid, melting point 126° C. (honey-like above 60° C.)
|
Name
|
|
Type
|
|
Smiles
|
NCCCCC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |